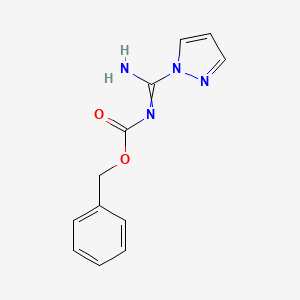

N-Cbz-pyrazole-1-carboxamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-pyrazole-1-carboxamidine typically involves the reaction of pyrazole-1-carboxamidine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the protection of the carboxamidine group by the Cbz groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cbz-pyrazole-1-carboxamidine can undergo various chemical reactions, including:

Substitution Reactions: The Cbz groups can be removed under acidic or basic conditions to yield the free pyrazole-1-carboxamidine.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in peptide synthesis.

Common Reagents and Conditions

Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used to remove the Cbz groups.

Coupling: Reagents such as carbodiimides (e.g., EDCI) and bases (e.g., DIPEA) are used in coupling reactions to form peptide bonds.

Major Products Formed

Deprotection: Removal of the Cbz groups yields pyrazole-1-carboxamidine.

Coupling: Formation of peptide-linked pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

N-Cbz-pyrazole-1-carboxamidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its guanidinylating properties make it valuable in creating complex molecules with potential therapeutic effects. For instance, it has been utilized in the synthesis of bicyclic guanidine alkaloids, which exhibit significant biological activity .

1.2 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those containing the N-Cbz group, as anticancer agents. For example, chalcone-derived pyrazoles have shown potent cytotoxic effects against non-small cell lung cancer cell lines (A-549, H226, H460), with some derivatives demonstrating IC50 values as low as 4.32 µM . This suggests that this compound and its derivatives could be explored further for their antitumor potential.

Biological Activities

2.1 Anti-inflammatory and Antihypertensive Effects

Compounds related to this compound have been reported to exhibit anti-inflammatory and antihypertensive activities. The guanidine moiety can interact with various biological targets, leading to diverse pharmacological effects such as antihistamine and hypoglycemic actions .

2.2 Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interactions with enzyme systems or cellular pathways relevant to inflammation or cancer progression. For instance, molecular modeling studies have indicated that certain pyrazole derivatives can bind to tubulin, disrupting the mitotic spindle formation and leading to apoptosis in cancer cells .

Synthetic Methodologies

3.1 Synthesis of Guanidines

This compound is frequently employed in synthetic organic chemistry for the preparation of guanidines through guanidinylation reactions. The compound can be reacted with various amines under mild conditions to yield substituted guanidines with high yields .

3.2 Cycloaddition Reactions

The compound has also been involved in cycloaddition reactions aimed at synthesizing more complex heterocycles. For instance, reactions involving this compound have been optimized under high-pressure conditions to enhance reactivity and yield .

Summary of Key Applications

Wirkmechanismus

The mechanism of action of N-Cbz-pyrazole-1-carboxamidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to that of other guanidine-containing compounds, which are known to interact with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Another protected pyrazole-1-carboxamidine with tert-butoxycarbonyl (Boc) groups instead of Cbz groups.

1H-Pyrazole-1-carboxamidine: The unprotected form of the compound, which lacks the Cbz groups.

Uniqueness

N-Cbz-pyrazole-1-carboxamidine is unique due to its Cbz protection, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

Biologische Aktivität

N-Cbz-pyrazole-1-carboxamidine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C12H12N4O2, features a pyrazole ring substituted with a carbobenzoxy (Cbz) group and a carboxamidine functional group. This structure is significant for its interaction with biological targets, particularly through hydrogen bonding and other non-covalent interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The nitrogen and hydrogen atoms in the guanidine group exhibit high affinity for carbonates, phosphates, and peptides, facilitating the formation of hydrogen bonds that are crucial for its biological activity.

- Biochemical Pathways : Compounds similar to this compound have been reported to exhibit anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .

Biological Activities

This compound has been studied for various pharmacological activities:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that modifications in the pyrazole structure can enhance antibacterial efficacy against strains such as E. coli and S. aureus.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated its potential in reducing carrageenan-induced edema in animal models .

- Trypanocidal Activity : Recent findings suggest that certain pyrazole derivatives can inhibit Trypanosoma cruzi, the parasite responsible for Chagas disease. This compound's structural modifications have been shown to enhance its trypanocidal efficacy .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : A study by Burguete et al. synthesized novel 1,5-diaryl pyrazoles and tested their antibacterial activity against various strains. The results indicated that specific structural features significantly influenced antimicrobial potency .

- Anti-inflammatory Studies : Research involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, highlighting their therapeutic potential in treating inflammatory conditions .

- Trypanocidal Activity Evaluation : In vitro studies on trypanocidal activity revealed that specific derivatives of pyrazoles showed promising results against T. cruzi, with IC50 values indicating effective inhibition of the parasite's growth .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it is slightly soluble in water but soluble in organic solvents like methanol and chloroform. This solubility profile is essential for its bioavailability and therapeutic applications.

Eigenschaften

CAS-Nummer |

152120-62-2 |

|---|---|

Molekularformel |

C12H12N4O2 |

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

benzyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |

InChI-Schlüssel |

BXUMISWXFKCEIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N2C=CC=N2 |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.